![molecular formula C13H14N2O3S B2794921 [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 335398-82-8](/img/structure/B2794921.png)
[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid
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Overview
Description
Preparation Methods
The synthesis of [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid typically involves the reaction of 4-ethoxyaniline with thiazole-4-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Proteomics Research: The compound is utilized in proteomics research for the study of protein interactions and functions.
Biological Studies: It serves as a tool in biological studies to investigate cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological activities such as inflammation or cell proliferation . Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid can be compared with other similar compounds, such as:
[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid: This compound has a methoxy group instead of an ethoxy group, which may result in different biological activities and chemical properties.
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid:
Biological Activity
[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target of Action
The primary target of this compound is the peroxisome proliferator-activated receptor γ (PPARγ) . Activation of PPARγ plays a crucial role in metabolic regulation, particularly in enhancing insulin sensitivity, which is beneficial for glucose metabolism and may aid in the management of type 2 diabetes.
Mode of Action
Upon binding to PPARγ, this compound activates several downstream signaling pathways. The most significant pathway affected is the insulin signaling pathway , which enhances glucose uptake and utilization in cells. This mechanism underlies the compound's potential therapeutic effects in conditions characterized by insulin resistance.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its stability can be influenced by environmental factors such as water presence. Similar compounds have shown marginal stability in aqueous environments, which could affect their bioavailability and efficacy.
Anticancer Activity
The compound's structural features may also confer anticancer properties. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the ethoxy group may enhance these effects by improving solubility and bioactivity .
Anti-inflammatory Effects
Given its interaction with PPARγ, this compound may also possess anti-inflammatory properties. Compounds that activate PPARγ have been documented to reduce inflammation through modulation of cytokine production and immune response pathways.
Case Studies and Research Findings
Q & A
Q. Basic: What are common synthetic routes for [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloacetic acid under basic conditions (e.g., NaOH) to form the thiazole core .
Substitution at Position 2 : Introduction of the 4-ethoxy-phenylamino group via nucleophilic aromatic substitution or coupling reactions using catalysts like Pd(PPh₃)₄ .
Acetic Acid Moiety Addition : Alkylation or ester hydrolysis to introduce the acetic acid group at position 4 of the thiazole ring .
Purification : Column chromatography (e.g., CH₃OH/CH₃COOC₂H₅ gradients) or recrystallization to achieve >95% purity .
Q. Basic: Which characterization techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., ethoxy group at δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for OCH₂) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1710 cm⁻¹ for the acetic acid moiety) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching C₁₃H₁₃N₃O₃S) .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .
Q. Basic: What biological targets are associated with this compound?
Methodological Answer:
- AMP-Activated Protein Kinase (AMPK) : Modulates metabolic pathways via activation, relevant to diabetes research .
- Enzyme Inhibition : Targets bacterial/enzymatic pathways (e.g., dihydrofolate reductase in antimicrobial assays) .
- Cellular Receptors : Binds to kinase domains or G-protein-coupled receptors in cancer studies .
Q. Advanced: How to design structure-activity relationship (SAR) studies for thiazole derivatives?
Methodological Answer:
Vary Substituents : Compare analogs with different groups (e.g., 4-chloro vs. 4-methoxy) to assess bioactivity shifts. Example: Halogens enhance antimicrobial activity, while methoxy groups improve solubility .
Assay Selection : Use dose-response curves in target-specific assays (e.g., IC₅₀ in AMPK activation or MIC in bacterial growth inhibition) .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like AMPK .
Q. Advanced: How to optimize reaction yields during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution efficiency .
- Catalyst Tuning : Use Pd-based catalysts for Suzuki-Miyaura couplings (e.g., 10 mol% Pd(PPh₃)₄ for aryl amination) .
- Temperature Control : Maintain 60–80°C for cyclization steps to avoid side reactions .
Q. Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Replicate Assays : Repeat experiments under standardized conditions (e.g., Mueller-Hinton broth for antimicrobial tests) .
Structural Analysis : Use X-ray crystallography or 2D-NMR to confirm stereochemistry and purity .
Cross-Validate Models : Compare computational predictions (e.g., docking scores) with in vitro results to identify outliers .
Q. Advanced: What methods elucidate the mechanism of action?
Methodological Answer:
- Molecular Docking : Simulate binding to AMPK (PDB ID: 4CFH) using software like Schrödinger Maestro .
- Kinetic Studies : Measure enzyme inhibition (e.g., Km and Vmax shifts via Lineweaver-Burk plots) .
- Gene Expression Profiling : Use qPCR to assess downstream metabolic genes (e.g., ACC, CPT1) post-treatment .
Q. Advanced: How to address compound instability during storage?
Methodological Answer:
- Purification : Remove reactive impurities via flash chromatography or HPLC .
- Storage Conditions : Store at -20°C under argon in amber vials to prevent oxidation .
- Stability Assays : Monitor degradation via LC-MS over 1–6 months under varying pH/temperature .
Q. Advanced: How to assess enzyme inhibition potency?
Methodological Answer:
Microbroth Dilution : Determine MIC values against bacterial/fungal strains (e.g., S. aureus ATCC 25923) .
Fluorometric Assays : Measure AMPK activity using ADP-Glo™ Kinase Assay .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) .
Q. Advanced: How to integrate computational modeling with experimental data?
Methodological Answer:
Docking Simulations : Predict binding modes using AutoDock or GROMACS .
MD Simulations : Run 100-ns trajectories to assess protein-ligand stability .
Validate with Mutagenesis : Test key residues (e.g., AMPK γ-subunit mutations) to confirm computational insights .
Properties
IUPAC Name |
2-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-11-5-3-9(4-6-11)14-13-15-10(8-19-13)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCXSAKYPGZIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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